Product packaging for Minesapride(Cat. No.:CAS No. 1184662-54-1)

Minesapride

Cat. No.: B609043
CAS No.: 1184662-54-1
M. Wt: 454.9 g/mol
InChI Key: YNGWOFISMAAXPB-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing Minesapride within Modern Pharmacological Investigations

This compound (also known as DSP-6952) is a novel pharmaceutical compound that has been the subject of significant interest in modern pharmacological research, particularly in the field of gastroprokinetics. ontosight.ai It is classified as a potent and selective partial agonist for the serotonin (B10506) 4 (5-HT4) receptor. probechem.comtebubio.commedchemexpress.comchemondis.com The investigation of 5-HT4 receptor agonists represents a key area in the development of treatments for functional gastrointestinal disorders. nih.gov This class of drugs is believed to work by stimulating 5-HT4 receptors in the gastrointestinal tract, which leads to the release of acetylcholine (B1216132) and subsequently promotes gastrointestinal motility. nih.govresearchgate.net

This compound's high selectivity for the 5-HT4 receptor is a crucial aspect of its pharmacological profile, with an affinity comparable to other agents in its class like prucalopride. nih.gov Pre-clinical studies have indicated that this compound possesses potent enterokinetic effects. nih.gov As a member of the benzamide (B126) class, its molecular structure is designed to enhance gastrointestinal movement, potentially offering relief for symptoms such as nausea, vomiting, and abdominal bloating. ontosight.ai The focus of research on this compound has been to evaluate its potential as a therapeutic agent that can offer a specific mechanism of action with a favorable profile. researchgate.net

The Role of this compound in Addressing Unmet Needs in Gastrointestinal Motility Disorders

Gastrointestinal (GI) motility disorders are a range of conditions characterized by abnormal intestinal contractions and transit, which can significantly impact a patient's quality of life. medscape.comnih.gov These disorders, which include conditions like irritable bowel syndrome with constipation (IBS-C) and chronic constipation, often present a therapeutic challenge due to limited treatment options. nih.govresearchgate.net Many patients with these chronic conditions experience persistent symptoms and inadequate relief from existing therapies, highlighting a significant unmet medical need for new and effective prokinetic drugs. nih.govresearchgate.netgrafiati.com

This compound has been investigated as a potential solution to address this gap. researchgate.net By activating 5-HT4 receptors, this compound is designed to enhance gastrointestinal peristalsis and colonic transport. medchemexpress.comresearchgate.net Research has shown its potential to increase the frequency of bowel movements and improve colonic transit time. probechem.comnih.govresearchgate.net For instance, in animal models, this compound was found to enhance gastric motility and induce colonic giant migrating contractions (GMCs), which are associated with defecation. probechem.comresearchgate.net Furthermore, studies suggest it may also inhibit visceral hypersensitivity, a key component of the discomfort and pain experienced by patients with IBS-C. researchgate.netresearchgate.netmedchemexpress.com The development of this compound is therefore aimed at providing a new therapeutic option for patients with motility disorders like IBS-C, for whom effective treatments are not always available. nih.gov

Historical Development and Research Trajectory of this compound (DSP-6952)

This compound, identified by the development code DSP-6952, was originated by Dainippon Sumitomo Pharma (now Sumitomo Pharma). springer.comsumitomo-pharma.com The research trajectory for this compound progressed from initial preclinical evaluations to human clinical trials.

The development of this compound was driven by the need for new prokinetic agents for functional bowel disorders like IBS-C and chronic constipation. researchgate.net Preclinical studies were a critical first step, investigating the pharmacological profile of DSP-6952. These nonclinical studies, conducted in various animal models including mice, dogs, and pigs, demonstrated that this compound enhances gastrointestinal motility and colonic transit, increases defecation, and inhibits visceral hypersensitivity. probechem.comresearchgate.netresearchgate.net

Following the promising results from preclinical research, this compound advanced into clinical development. Phase 1 studies were conducted to assess the safety, tolerability, and pharmacokinetic profile of the drug in healthy subjects. nih.govresearchgate.net These initial human trials showed that plasma exposure to this compound increased in a dose-proportional manner and the drug had an acceptable safety profile. nih.gov

Subsequently, Phase 2 clinical trials were initiated to evaluate the efficacy and safety of this compound in its target patient population. nih.govresearchgate.net A significant double-blind, placebo-controlled Phase 2 study was conducted in Japan from December 2012 to August 2013, involving 171 patients with Rome III-defined IBS-C. researchgate.netnih.gov Another larger Phase 2 dose-finding study involving 411 patients with Rome IV-defined IBS-C was also performed to further assess its efficacy over a 12-week period. nih.govresearchgate.netm3india.innih.gov As of April 2022, the development of this compound for constipation and irritable bowel syndrome has been discontinued. springer.com

Overview of Research Paradigms Applied to this compound

The investigation of this compound has utilized standard and rigorous research paradigms common in modern drug development. These have ranged from foundational preclinical models to structured human clinical trials.

Preclinical Research Models: The initial evaluation of this compound's prokinetic activity involved several in vivo animal models. Researchers studied its effects on gastric motility and colonic giant migrating contractions (GMCs) in conscious dogs. probechem.com Further studies in mice and pigs were used to confirm its effects on enhancing lower gastrointestinal propulsion. researchgate.net Animal models were also employed to investigate its potential to inhibit visceral hypersensitivity, a key factor in the pathology of IBS. researchgate.netresearchgate.net

Clinical Trial Design: Human studies on this compound have followed a structured, phased approach.

Phase 1 Trials: These were first-in-human studies designed to evaluate the drug's safety, tolerability, and pharmacokinetics in healthy volunteers. nih.govresearchgate.net A three-part Phase 1 study in Japan assessed these parameters in both healthy subjects and individuals with a low frequency of spontaneous bowel movements. researchgate.net

Phase 2 Trials: To assess efficacy and determine appropriate dosing, double-blind, randomized, placebo-controlled, dose-finding studies were conducted. nih.govresearchgate.net One such trial randomized 171 IBS-C patients in Japan to receive one of four different doses of this compound or a placebo for four weeks. researchgate.netnih.gov A larger 12-week trial involving 411 patients also used a similar design, randomizing participants to three different doses or a placebo. nih.govm3india.innih.gov The primary endpoints in these trials were often composite measures, such as the FDA's recommended endpoint for IBS-C trials, which includes improvements in both stool frequency and abdominal pain. nih.govnih.gov

The table below summarizes key findings from a notable Phase 2 clinical trial of this compound.

Study PhaseNumber of PatientsKey Efficacy EndpointSelected FindingsCitation(s)
Phase 2 171 (IBS-C)Change in weekly frequency of complete spontaneous bowel movements (CSBMs)The change from baseline in weekly CSBMs was greater in all this compound groups compared to placebo at week 4. The overall IBS severity score also decreased, particularly in the higher dose groups. researchgate.netnih.gov
Phase 2 411 (IBS-C)FDA composite endpoint (improvement in abdominal pain and increase in CSBMs)The primary endpoint was not met, showing no clear dose-response relationship. However, a 40 mg dose showed a significant increase in spontaneous bowel movement (SBM) frequency compared to placebo. nih.govresearchgate.netnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H31ClN4O5 B609043 Minesapride CAS No. 1184662-54-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1184662-54-1

Molecular Formula

C21H31ClN4O5

Molecular Weight

454.9 g/mol

IUPAC Name

4-amino-5-chloro-N-[[(2S)-4-[[1-(2-hydroxyacetyl)piperidin-4-yl]methyl]morpholin-2-yl]methyl]-2-methoxybenzamide

InChI

InChI=1S/C21H31ClN4O5/c1-30-19-9-18(23)17(22)8-16(19)21(29)24-10-15-12-25(6-7-31-15)11-14-2-4-26(5-3-14)20(28)13-27/h8-9,14-15,27H,2-7,10-13,23H2,1H3,(H,24,29)/t15-/m0/s1

InChI Key

YNGWOFISMAAXPB-HNNXBMFYSA-N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Minesapride

Origin of Product

United States

Molecular and Receptor Level Investigations of Minesapride

Elucidation of Minesapride's Receptor Agonism Profile

The pharmacological action of this compound is centered on its interaction with serotonin (B10506) receptors, specifically the 5-HT4 subtype.

Characterization of 5-Hydroxytryptamine 4 (5-HT4) Receptor Interactions of this compound

This compound is characterized as a partial agonist at the 5-HT4 receptor. elsevierpure.comnih.govelsevierpure.com As a partial agonist, it binds to and activates the receptor, but elicits a submaximal response compared to a full agonist. This property can be advantageous in therapeutic contexts, potentially offering a balanced prokinetic effect while mitigating the risk of overstimulation. Clinical studies have demonstrated its efficacy in patients with IBS-C, which is consistent with its role as a 5-HT4 receptor agonist. elsevierpure.comnih.govbioworld.com

Selectivity and Affinity Profiling of this compound for 5-HT4 Receptors

Research indicates that this compound possesses a high affinity and high selectivity for the 5-HT4 receptor. researchgate.net High selectivity is a crucial attribute for modern 5-HT4 receptor agonists, as the lack of selectivity in earlier compounds like cisapride (B12094) and tegaserod (B130379) led to adverse cardiovascular effects due to interactions with other receptors, such as the hERG potassium channel and other serotonin receptor subtypes. nih.govresearchgate.netgraphyonline.com While specific quantitative binding affinity data (such as pKi or Ki values) and a comprehensive selectivity profile for this compound against a panel of other receptors are not widely available in public literature, its description as "highly selective" suggests a favorable profile with minimal off-target activity. researchgate.net

Comparative Analysis of this compound's 5-HT4 Receptor Binding with Other Agonists (e.g., Prucalopride, Mosapride)

To provide context, the following table presents a general comparison of the receptor binding profiles of Prucalopride and Mosapride (B1662829), noting that specific data for this compound is not available.

Compound5-HT4 Receptor AffinityKey Selectivity Notes
This compound High Affinity (Partial Agonist)High selectivity for 5-HT4 receptors is reported, but quantitative data is not available.
Prucalopride High Affinity (Full Agonist)Highly selective for the 5-HT4 receptor with negligible affinity for other serotonin receptor subtypes and the hERG channel. nih.govresearchgate.net
Mosapride Potent AgonistGenerally considered to have a good safety profile with no significant effects on the hERG current. nih.gov

This table is based on available data for Prucalopride and Mosapride and qualitative descriptions for this compound. A direct comparative study including this compound was not identified.

Downstream Signaling Pathways Elicited by this compound

The activation of 5-HT4 receptors by this compound initiates a cascade of intracellular events that ultimately lead to its physiological effects.

Mechanisms of Acetylcholine (B1216132) Release Enhancement in the Enteric Nervous System

A primary mechanism of action for 5-HT4 receptor agonists in the gut is the enhancement of acetylcholine (ACh) release. researchgate.netnih.govnih.gov 5-HT4 receptors are located on presynaptic terminals of cholinergic neurons in the enteric nervous system. nih.gov When activated by an agonist like this compound, these G-protein coupled receptors stimulate the release of ACh from these neurons. researchgate.netnih.gov This increased availability of ACh in the synaptic cleft then acts on muscarinic receptors on smooth muscle cells, leading to muscle contraction and an increase in gastrointestinal motility. The precise, detailed mechanisms of how this compound specifically modulates this process have not been extensively detailed in publicly available research, but it is expected to follow this general pathway for 5-HT4 agonists.

Intracellular Signaling Cascades Modulated by this compound-5-HT4 Receptor Activation

The 5-HT4 receptor is a Gs-protein coupled receptor. researchgate.net Upon agonist binding, the Gs alpha subunit activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). researchgate.netnih.gov This increase in intracellular cAMP is a key second messenger that mediates the downstream effects of 5-HT4 receptor activation. Elevated cAMP levels can lead to the activation of Protein Kinase A (PKA), which can then phosphorylate various intracellular proteins, ultimately leading to the modulation of neurotransmitter release, including acetylcholine. researchgate.net While this is the canonical signaling pathway for 5-HT4 receptors, the specific intracellular signaling cascades modulated by this compound have not been detailed in the available literature. Research on other 5-HT4 agonists suggests that these pathways can be complex and may involve other signaling molecules as well.

Structural Basis of this compound-Receptor Interactions

While detailed, publicly available research specifically outlining the ligand-receptor docking and conformational analysis of this compound is limited, the broader understanding of 5-HT4 receptor agonists provides a framework for inferring the structural basis of its interactions.

Computational methods such as ligand-receptor docking are instrumental in elucidating the binding modes of drug candidates. researchgate.net These techniques predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For 5-HT4 receptor agonists, docking studies help to identify the key amino acid residues within the receptor's binding pocket that are crucial for interaction.

Conformational analysis, on the other hand, is used to determine the three-dimensional shape of a molecule. nih.gov For a molecule like this compound, understanding its conformational flexibility is key to comprehending how it can adapt its shape to fit into the 5-HT4 receptor binding site. The combination of docking and conformational analysis provides a detailed picture of the molecular interactions that govern the binding affinity and efficacy of a ligand.

While specific data for this compound is not available, the general approach for a 5-HT4 agonist would involve:

Homology Modeling: In the absence of a crystal structure for the 5-HT4 receptor, a homology model would be constructed based on the known structures of similar G-protein coupled receptors.

Docking Simulations: this compound's structure would be docked into the predicted binding site of the 5-HT4 receptor model. These simulations would explore various possible binding poses and rank them based on scoring functions that estimate the binding affinity.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations would be employed to simulate the dynamic behavior of the ligand-receptor complex over time, providing insights into the stability of the predicted binding mode and any conformational changes that may occur upon binding.

These computational studies are essential for rational drug design and for understanding the molecular determinants of a drug's pharmacological profile.

A pharmacophore model defines the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For 5-HT4 receptor agonists, several key pharmacophoric features have been identified through studies of various active compounds. researchgate.netacs.org These generally include:

An Aromatic Moiety: This group often engages in π-π stacking or hydrophobic interactions with aromatic residues in the receptor binding pocket.

A Hydrogen Bond Acceptor: This feature is crucial for forming hydrogen bonds with specific amino acid residues, anchoring the ligand in the binding site.

A Basic Nitrogen Atom: This is a common feature in many neurotransmitter receptor ligands and is typically protonated at physiological pH, allowing for an ionic interaction with an acidic residue in the receptor.

The spatial arrangement of these features is critical for selective and potent agonism at the 5-HT4 receptor. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies on various 5-HT4 agonists have helped to refine these pharmacophore models, providing a predictive tool for the design of new and improved agonists. nih.gov

While a specific pharmacophore model for this compound has not been published, its chemical structure would be expected to possess these key features arranged in a conformation that is complementary to the 5-HT4 receptor binding site. The table below summarizes the general pharmacophoric features of 5-HT4 agonists.

FeatureDescriptionPotential Interacting Residues (General)
Aromatic RingEngages in π-π stacking or hydrophobic interactions.Phenylalanine, Tyrosine, Tryptophan
Hydrogen Bond AcceptorForms hydrogen bonds with donor groups on the receptor.Serine, Threonine, Asparagine, Glutamine
Basic NitrogenForms an ionic bond with an acidic residue.Aspartic Acid, Glutamic Acid
Hydrophobic MoietyInteracts with nonpolar regions of the binding pocket.Leucine, Isoleucine, Valine, Alanine

Preclinical Research on Minesapride: in Vitro and in Vivo Studies

In Vitro Pharmacological and Biochemical Characterization of Minesapride

In vitro studies are fundamental in early drug development, providing critical data on a compound's mechanism of action, potency, and potential liabilities at the cellular and tissue level.

The primary mechanism of 5-HT4 receptor agonists is to promote gastrointestinal motility by stimulating the release of acetylcholine (B1216132) from enteric neurons. To evaluate this effect directly, in vitro studies using isolated gastrointestinal tissues are employed.

Pharmacological investigations of this compound were conducted on isolated guinea pig colon preparations to measure its contractile activity. This compound induced tissue contraction, demonstrating a potent prokinetic effect. The compound exhibited an EC50—the concentration required to produce 50% of the maximum possible response—of 271.6 nM. Furthermore, it was characterized as a partial agonist, with a low intrinsic activity of 57% compared to the endogenous full agonist serotonin (B10506) nih.govnih.govnih.gov. This partial agonism is a key characteristic, suggesting that it may enhance motility without causing overstimulation. The contractile effects of similar 5-HT4 agonists have been shown to be more prominent in the proximal colon and are attenuated by 5-HT4 receptor antagonists like GR113808, the muscarinic antagonist atropine, and the nerve impulse blocker tetrodotoxin, confirming a neuronally-mediated mechanism of action nih.gov.

Table 1: In Vitro Contractile Activity of this compound in Isolated Guinea Pig Colon

Parameter Value
EC50 271.6 nM
Intrinsic Activity 57%

A critical step in preclinical safety assessment is evaluating a compound's potential to interact with cardiac ion channels, particularly the human ether-a-go-go-related gene (hERG) potassium channel. Inhibition of the hERG channel can lead to QT interval prolongation and potentially life-threatening cardiac arrhythmias. This was a significant concern for earlier 5-HT4 agonists, such as cisapride (B12094).

Electrophysiological studies were conducted to assess the interaction of this compound with the hERG channel. Preclinical safety studies revealed that this compound has minimal effects on hERG channels, even at concentrations up to 100 μM nih.govnih.gov. Further investigations confirmed that this compound possesses no significant affinity for hERG cardiac potassium channels mdpi.com. This favorable cardiovascular safety profile distinguishes this compound from some first-generation 5-HT4 agonists and suggests a lower risk of drug-induced cardiac arrhythmias nih.govresearchgate.net.

Cytochrome P450 (CYP450) enzymes are a superfamily of proteins primarily found in the liver that are responsible for the metabolism of the vast majority of drugs. A compound's potential to inhibit or induce these enzymes is a crucial determinant of its drug-drug interaction profile. Inhibition can lead to toxic accumulation of co-administered drugs, while induction can cause their rapid metabolism and loss of efficacy researchgate.net.

In vitro studies were performed to evaluate the potential of this compound to interact with CYP450 isozymes. The results from these preclinical investigations indicated that this compound showed no significant inhibition or induction potency with respect to the major cytochrome P450 isozymes mdpi.com. This suggests a low likelihood of this compound causing clinically significant drug-drug interactions through this common metabolic pathway.

To understand how a drug is metabolized, in vitro studies using hepatocyte (liver cell) cultures are conducted. These experiments help to identify the chemical structures of metabolites formed by Phase I (e.g., oxidation) and Phase II (e.g., glucuronidation) metabolic enzymes europa.eunih.gov.

The metabolic profile of this compound was investigated in an in vitro study utilizing cryopreserved hepatocytes. Analysis of the metabolite profiles in these cultures revealed that this compound is metabolized, but no major metabolites were found to exceed 10% of the concentration of the unchanged parent drug. This finding indicates that the primary clearance of the drug is not dominated by the formation of a single, highly abundant metabolite.

Comparing the metabolic profiles of a drug candidate across different species, including humans, is essential in preclinical development. These studies help determine if the animal species used for toxicology studies are exposed to the same metabolites as humans, which is critical for extrapolating safety data mdpi.comnih.gov.

The in vitro study of this compound in hepatocyte cultures also provided insights into its cross-species metabolism. A key outcome of this research was the suggestion that there were no human-specific metabolites of this compound. This implies that the metabolic pathways observed in the preclinical animal species are likely representative of the metabolic pathways in humans, supporting the relevance of the animal toxicology data for human safety assessment.

In Vivo Preclinical Efficacy Studies of this compound in Animal Models

Following promising in vitro results, in vivo studies in animal models are conducted to confirm efficacy and understand the compound's effects in a whole biological system. For a prokinetic agent, these studies typically involve animal models of constipation or disordered gastrointestinal transit.

Preclinical studies in animal models have demonstrated that this compound possesses potent enterokinetic (motility-enhancing) effects in vivo researchgate.net. Research has shown that this compound ameliorates gastrointestinal dysfunction in various experimental animal models. These models often include methods to induce constipation, such as the administration of loperamide (B1203769), which slows transit by acting on opioid receptors in the gut frontiersin.orgresearchgate.netnih.govjnmjournal.org. In such models, key efficacy endpoints include the measurement of total fecal pellet output over a set period and the assessment of colonic transit time, often measured using non-absorbable markers nih.govresearchgate.netresearcher.lifesemanticscholar.orgnih.govresearchgate.net. The positive results from these preclinical efficacy studies, which demonstrated this compound's ability to improve gastrointestinal function, provided the rationale for its advancement into human clinical trials for conditions like irritable bowel syndrome with constipation (IBS-C) europa.eu.

Impact of this compound on Defecation Patterns in Animal Models

Consistent with its effects on GI motility and transit, this compound has been shown to increase defecation in animal models. researchgate.net Preclinical studies designed to evaluate bowel function have observed a notable increase in the frequency of defecation following the administration of the compound. This pro-defecation effect is a direct consequence of the enhanced propulsive activity in the colon, leading to more frequent and efficient evacuation of stool. These findings in animal models are a critical precursor to clinical trials, suggesting that the compound could effectively address the symptom of infrequent bowel movements in patients.

Inhibition of Visceral Hypersensitivity by this compound in Preclinical Models

A key symptom in disorders like IBS is visceral hypersensitivity, which is an increased perception of pain in response to normal stimuli, such as intestinal stretching. Preclinical research has shown that this compound can inhibit this visceral hypersensitivity in experimental animal models. researchgate.net Models of visceral pain, often induced by chemical irritants or stress, are used to assess the analgesic properties of new compounds. nih.govnih.govresearchgate.netjci.orgibd-biotech.com In these settings, this compound demonstrated an ability to reduce the pain response to stimuli like colorectal distention. This suggests a dual mechanism of action: not only improving motility but also potentially alleviating the abdominal pain and discomfort that are characteristic of IBS.

Table 1: Summary of Preclinical In Vivo Findings for this compound

Pharmacodynamic EffectObservation in Animal ModelsTherapeutic Relevance
Gastrointestinal MotilityEnhanced overall motility and accelerated transit of contents through the GI tract. researchgate.netAddresses delayed transit, a key factor in constipation.
Colonic TransitSpecifically shown to accelerate movement through the colon. researchgate.netDirectly relevant to treating constipation-predominant conditions.
Defecation PatternsObserved to increase the frequency of defecation. researchgate.netSuggests efficacy in improving the frequency of bowel movements.
Visceral HypersensitivityInhibited pain responses to visceral stimuli in preclinical models. researchgate.netIndicates potential for alleviating abdominal pain and discomfort associated with IBS.

Dose-Response Relationships of this compound in Preclinical In Vivo Models

Establishing a dose-response relationship is a fundamental objective of preclinical in vivo research. This process involves administering a range of doses to animal models to determine how the magnitude of the physiological response (e.g., increase in GI motility, reduction in visceral pain) correlates with the concentration of the drug. This is crucial for identifying the minimum effective dose and the dose at which maximal effect is achieved. While specific dose-response curves from animal studies on this compound are not extensively detailed in publicly available literature, subsequent human clinical trials have evaluated a range of doses, such as 10 mg, 20 mg, and 40 mg, to explore this relationship in patients. nih.gov The design of these clinical studies is invariably informed by comprehensive dose-ranging studies performed earlier in preclinical models to understand the compound's potency and therapeutic window.

Methodological Approaches in Preclinical this compound Research

The reliability and translatability of preclinical data depend heavily on the methodological approaches used. This includes the careful selection of animal species that can accurately model human physiology and the use of advanced techniques to monitor the effects of the compound.

Selection of Relevant Animal Species for Preclinical Investigation of this compound

The selection of appropriate animal models is a critical step in preclinical drug development. ijrpc.com For systemic drugs like this compound, regulatory guidelines typically require testing in at least two species: one rodent and one non-rodent. itrlab.comnih.gov Rodents, such as mice and rats, are widely used due to their genetic similarity to humans, ease of handling, and well-characterized physiology. itrlab.comnews-medical.net They are particularly useful for initial efficacy studies, including gastrointestinal transit and visceral sensitivity models. meliordiscovery.com Non-rodent species, such as dogs, minipigs, or non-human primates, are often used in safety and toxicology studies because their physiology, particularly cardiovascular and metabolic systems, can more closely resemble that of humans. ijrpc.comitrlab.com The choice of species for this compound research would have been based on factors such as the expression and function of the 5-HT4 receptor and the species' predictive value for human responses.

Advanced In Vivo Monitoring Techniques in this compound Studies (e.g., InVivomics, smart cages)

Table 2: Methodological Considerations in Preclinical this compound Research

Methodological AspectDescription and Rationale
Animal Species SelectionTypically involves rodent (e.g., rat, mouse) and non-rodent species to assess both efficacy and safety. itrlab.comnih.gov The choice is based on physiological relevance to humans, particularly the pharmacology of the 5-HT4 receptor. ijrpc.com
Advanced Monitoring (InVivomics/Smart Cages)Utilizes automated, sensor-equipped cages for 24/7 monitoring of animal activity, temperature, and other biomarkers. recursion.com This provides continuous, objective data on the compound's effect on animal behavior and well-being, offering deeper insights than traditional endpoint measurements. mdpi.com

Considerations for Translation of Preclinical this compound Data to Human Physiology

The translation of preclinical data from in vitro and in vivo models to human clinical application is a critical and complex phase in drug development. For this compound, this process involves careful consideration of species-specific differences in pharmacology, pharmacokinetics, and toxicology to predict its effects in humans. The primary goal is to leverage preclinical findings to establish a safe and potentially efficacious profile before human trials commence.

Pharmacodynamic Translation: From Receptor to Systemic Effect

A key aspect of translating preclinical data is understanding how the drug's interaction with its target in animal models will correlate with its effect in humans. This compound was developed as a selective 5-HT4 receptor partial agonist.

In Vitro Activity and Receptor Affinity: Preclinical in vitro studies are foundational in characterizing the pharmacological profile of a new chemical entity. For this compound (also known as DSP-6952), these studies established its affinity for the 5-HT4 receptor and its functional activity. As a partial agonist, it was expected to produce a submaximal response compared to a full agonist, a characteristic that can be advantageous in minimizing potential side effects. Data from these studies demonstrated a strong affinity for the 5-HT4(b) receptor and moderate intrinsic activity in guinea pig colon tissue, comparable to other prokinetic agents like tegaserod (B130379) and mosapride (B1662829) nih.gov.

Table 1: In Vitro Pharmacological Profile of this compound (DSP-6952)

Parameter Species/System Result Implication for Human Translation
Receptor Binding Affinity (Ki) 5-HT4(b) Receptor 51.9 nM Indicates strong binding to the target receptor, suggesting potential for potency in humans.
Functional Activity (EC50) Isolated Guinea Pig Colon 271.6 nM Demonstrates the concentration required for a functional prokinetic effect in a relevant tissue model.

| Intrinsic Activity | Isolated Guinea Pig Colon | 57% | Characterizes this compound as a partial agonist, which may offer a better safety profile than full agonists. |

In Vivo Efficacy Models: Animal models are employed to bridge the gap between in vitro activity and clinical utility. In preclinical in vivo studies, this compound was shown to inhibit visceral hypersensitivity and improve gastrointestinal dysfunction in various experimental animal models. These models, often involving induced constipation or visceral pain responses in rodents, provide proof-of-concept for the drug's intended therapeutic effect. However, the translation of these findings must be approached with caution, as the pathologies induced in animal models may not fully replicate the complex pathophysiology of conditions like irritable bowel syndrome with constipation (IBS-C) in humans.

Translating the Cardiovascular Safety Profile

A significant hurdle for previous 5-HT4 agonists was cardiovascular risk, including QT prolongation and ischemic events. Therefore, a crucial consideration for this compound was the careful translation of its cardiovascular safety data from preclinical models to humans.

In Vitro hERG Assay: this compound demonstrated minimal effects on human ether-a-go-go-related gene (hERG) potassium channels, which are critical in cardiac repolarization nih.gov. A lack of hERG inhibition is a strong predictor of a low risk for causing Torsades de Pointes, a life-threatening arrhythmia.

Ex Vivo and In Vivo Models: The compound did not induce contraction in isolated rabbit coronary arteries, distinguishing it from agents like sumatriptan and tegaserod nih.gov. Furthermore, studies in telemetered conscious monkeys and anesthetized dogs showed no adverse effects on blood pressure or electrocardiogram (ECG) parameters, although a transient, 5-HT4 receptor-mediated increase in heart rate was observed nih.gov. This effect was identified as a known class effect for 5-HT4 agonists and was not deemed a critical issue for clinical use nih.gov.

These preclinical findings were pivotal in supporting the progression of this compound to human trials, suggesting a favorable cardiovascular safety profile compared to earlier-generation 5-HT4 agonists.

Pharmacokinetic and Metabolic Considerations

Interspecies differences in drug absorption, distribution, metabolism, and excretion (ADME) are a major challenge in translational science.

In Vitro Metabolism: An important consideration is whether preclinical species adequately represent human metabolism. Studies using cryopreserved human hepatocytes for this compound were crucial in this regard. The results from these in vitro studies suggested that there were no human-specific metabolites, and no major metabolites were found to exceed 10% of the parent compound nih.gov. This finding simplifies the translation process, as it indicates that the metabolic pathways observed in preclinical toxicology species are likely to be relevant to humans.

Pharmacokinetic Profile: While detailed comparative pharmacokinetic data between animal species and humans for this compound is not extensively published, data from a clinical study in healthy young and elderly Japanese subjects provides insight into its human pharmacokinetics. The study showed that this compound is rapidly absorbed, with a plasma half-life of approximately 7 hours nih.gov. Notably, there were no significant differences in the pharmacokinetic profile between young and elderly subjects, suggesting that dose adjustments based on age may not be necessary nih.gov. The successful prediction of a drug's pharmacokinetic profile in humans from animal data often relies on allometric scaling and physiologically-based pharmacokinetic (PBPK) modeling, which integrate data from various preclinical studies to forecast human outcomes.

Table 2: Human Pharmacokinetic Parameters for this compound (40 mg single oral dose)

Parameter Young Subjects (n=12) Elderly Subjects (n=12) Translational Consideration
Cmax (ng/mL) 2117.5 2302.1 Provides the peak plasma concentration achieved in humans, guiding the therapeutic window.

| Half-life (t½) | ~7 hours | ~7 hours | Indicates the duration of drug exposure, informing dosing frequency. |

Pharmacokinetic and Metabolic Research Aspects of Minesapride

Comparative Pharmacokinetic Profiles of Minesapride in Different Physiological States (e.g., young vs. elderly animal models)

Physiological aging leads to changes in organ function, such as reduced hepatic and renal clearance, which can significantly alter a drug's clearance and volume of distribution. vin.com Therefore, pharmacokinetic studies in geriatric animal models are crucial for predicting necessary dosage adjustments and ensuring safety in elderly human populations. vin.com The selection of appropriate animal models is based on similarities in physiology and metabolism to humans, which allows for the extrapolation of data to predict human pharmacokinetic parameters. ugd.edu.mkmdpi.com Studies in various animal species, like rats and dogs, help establish key PK parameters such as peak plasma concentration (Cmax), time to Cmax (Tmax), and the area under the concentration-time curve (AUC), which collectively describe the body's exposure to the drug. vin.comeuropa.eumdpi.com For a compound like this compound, understanding how these parameters differ between young, healthy adult models and models representing an aged population would be critical for its development for use in a broad patient demographic.

Identification and Characterization of this compound Metabolites in Biological Systems

The identification of metabolites is a critical step in drug development, essential for understanding a compound's efficacy and safety. bioivt.com The process involves analyzing biological samples (e.g., plasma, urine, feces) from in vivo animal studies to profile and identify metabolic products. bioivt.com While detailed public reports on the specific metabolites of this compound are limited, titles of scientific works suggest that metabolite profiling studies have been conducted. patsnap.comorcid.orgresearchgate.net

The general methodology for these studies involves the use of advanced analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS), to separate and identify metabolites in various biological matrices. bioivt.comnih.gov This process determines the number and structure of metabolites formed and quantifies their exposure relative to the parent drug. bioivt.com Regulatory guidelines often require further investigation of any metabolite that constitutes more than 10% of the total drug-related exposure (AUC). bioivt.com

For structurally related benzamide (B126) compounds like cisapride (B12094) and mosapride (B1662829), metabolism occurs via pathways such as N-dealkylation and hydroxylation. nih.govjst.go.jp For instance, cisapride is metabolized to norcisapride (B1231896) and hydroxylated forms. nih.gov Mosapride metabolism can be inhibited by substances affecting specific enzymes, pointing to a clear metabolic pathway. jst.go.jp This suggests that this compound likely undergoes similar Phase I (oxidation, hydrolysis) and Phase II (conjugation) reactions. tg.org.au

Table 1: General Approach to Metabolite Identification in Biological Systems

Parameter Description
Biological Matrix Plasma, urine, feces, and bile collected from in vivo studies.
Analytical Technique Primarily High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS) for profiling and structural identification.

| Information Gained | Structural elucidation of Phase I and Phase II metabolites, determination of metabolic pathways, and quantification of metabolite exposure relative to the parent compound. |

Biotransformation Pathways of this compound (e.g., role of cytochrome P450)

Biotransformation, primarily occurring in the liver, is the enzymatic process that converts drugs into metabolites for excretion. tg.org.au The Cytochrome P450 (CYP) superfamily of enzymes is responsible for the Phase I metabolism of a vast majority of drugs. tg.org.aunih.gov Key isoforms in drug metabolism include CYP3A4, CYP2D6, CYP1A2, and CYP2C9. tg.org.aunih.gov

For benzamide prokinetic agents structurally similar to this compound, the CYP system plays a crucial role. Studies have shown that CYP3A4 is the main isoform involved in the metabolic clearance of cisapride. nih.gov The metabolism of mosapride is also known to be inhibited by CYP3A4 inhibitors like erythromycin. jst.go.jp These findings strongly suggest that this compound is also likely a substrate for CYP enzymes, with CYP3A4 being a probable key player in its biotransformation. Identifying the specific CYP isoforms involved is critical for predicting potential drug-drug interactions, where co-administered drugs could inhibit or induce these enzymes, altering this compound's plasma concentrations and potentially affecting its efficacy or safety. tg.org.aufda.gov

Implications of this compound's Metabolic Stability for Research Design

Metabolic stability refers to a compound's susceptibility to biotransformation and is a key determinant of its pharmacokinetic properties, such as half-life and bioavailability. nih.govxenotech.com Optimizing for metabolic stability is a primary goal in drug discovery, as it has significant implications for the design of clinical research and the ultimate therapeutic profile of a drug. nih.govlongdom.org

A compound with high metabolic stability (i.e., slow clearance) is often desirable. It may allow for less frequent dosing, such as once-daily administration, which can improve patient adherence. longdom.org Furthermore, high metabolic stability, especially if the compound does not form significant numbers of active or toxic metabolites, simplifies the drug development process. longdom.org It can lead to a more predictable dose-response relationship and a lower potential for drug-drug interactions, which are major considerations in the design of Phase II and Phase III clinical trials. ppd.comoatext.com

For this compound, establishing a profile of high metabolic stability would be advantageous. It would suggest a lower likelihood of pharmacokinetic variability among patients and a reduced risk of interactions with other medications metabolized by the same enzyme systems. longdom.org This favorable profile would streamline the design of late-stage clinical trials, as less complex dosing regimens could be studied and the criteria for patient inclusion could be broader. oatext.comnih.gov

Table 2: List of Chemical Compounds

Compound Name
This compound
Cisapride
Moxifloxacin
Tegaserod (B130379)
Mosapride
Erythromycin
Norcisapride
3-fluoro-4-hydroxycisapride
4-fluoro-2-hydroxycisapride
Ketoconazole
Troleandomycin

Theoretical Frameworks and Etiological Considerations Relevant to Minesapride Research

Serotonergic Signaling Pathway as a Therapeutic Target in Gastrointestinal Disorders

The serotonergic system, involving serotonin (B10506) (5-hydroxytryptamine or 5-HT) and its various receptors, is a critical regulator of gastrointestinal (GI) function. Although well-known as a central nervous system neurotransmitter, approximately 95% of the body's serotonin is located in the gut, where it plays a pivotal role in modulating motility, secretion, and sensation. This makes the serotonergic signaling pathway a key therapeutic target for a range of gastrointestinal disorders.

Serotonin 4 (5-HT4) receptors, in particular, have been identified as a crucial target for prokinetic agents. nih.gov These receptors are predominantly found on neurons within the enteric nervous system (ENS), the intrinsic nervous system of the GI tract. nih.gov The activation of 5-HT4 receptors on these neurons stimulates the release of other neurotransmitters, most notably acetylcholine (B1216132). nih.govdrugbank.com Acetylcholine, in turn, acts on muscarinic receptors on smooth muscle cells, leading to enhanced muscle contraction and promotion of gastrointestinal motility. nih.govdrugbank.com

This mechanism forms the basis for the therapeutic effect of 5-HT4 receptor agonists in treating conditions characterized by hypomotility, such as irritable bowel syndrome with constipation (IBS-C). nih.govnih.gov By targeting this pathway, drugs can accelerate intestinal transit and improve bowel function. The development of selective 5-HT4 receptor agonists like minesapride is a direct result of understanding this signaling cascade. Unlike older, less selective agents, newer compounds aim to provide a more targeted effect, thereby harnessing the prokinetic potential of the serotonergic system. researchgate.net Other compounds that target this receptor include cisapride (B12094), tegaserod (B130379), and prucalopride. nih.govdrugbank.commedscape.com

Neuro-Gastroenterological Perspectives on this compound's Actions

Neurogastroenterology is the field of study focused on the nervous system of the gastrointestinal tract, particularly the enteric nervous system (ENS), and its interactions with the central nervous system (CNS). medlink.com From a neuro-gastroenterological standpoint, this compound's mechanism of action is a clear example of a targeted intervention within the ENS.

This compound is a novel, selective partial agonist for the 5-HT4 receptor. nih.govresearchgate.net Its therapeutic action is localized to the gut's intrinsic neuronal circuitry. By binding to and activating 5-HT4 receptors on enteric neurons, this compound directly modulates the neuro-regulatory control of GI motility. This action promotes the release of acetylcholine at the neuromuscular junction within the gut wall, thereby enhancing peristalsis and facilitating the transit of intestinal contents. nih.govdrugbank.com

This targeted approach is central to the management of functional gastrointestinal disorders, which are often characterized by dysregulation of the ENS rather than overt structural abnormalities. jnmjournal.orghoustonmethodist.org Conditions like IBS-C and chronic constipation are understood to involve complex disturbances in neuromuscular function and signaling within the gut. medscape.com this compound's action is therefore not just about stimulating muscle movement, but about restoring a more physiological pattern of motility by acting on the neural pathways that control it. Research into agents like this compound is a core focus of neurogastroenterology, aiming to develop treatments that correct the underlying neural dysfunctions of GI disorders. jnmjournal.org

The Gut-Brain Axis and this compound's Potential Modulatory Roles

The gut-brain axis is a complex, bidirectional communication network that links the emotional and cognitive centers of the brain with peripheral intestinal functions. informaconnect.com This intricate connection involves signaling through the nervous system (both central and enteric), the endocrine system, and the immune system. informaconnect.com Disruption of the gut-brain axis is implicated in the pathophysiology of numerous functional GI disorders, including Irritable Bowel Syndrome (IBS). informaconnect.com

While current research on this compound has focused on its efficacy in improving bowel function and relieving GI symptoms, its role in the broader context of the gut-brain axis represents an area for further exploration. nih.govelsevierpure.com The interplay between improved gut motility, reduced visceral hypersensitivity, and changes in central symptom perception is a key aspect of understanding the full therapeutic potential of neurogastroenterological agents.

Pathophysiological Underpinnings of Gastrointestinal Motility Dysregulation Informing this compound Research

Gastrointestinal motility disorders encompass a range of conditions where the coordinated muscular activity of the GI tract is impaired, leading to symptoms like constipation, bloating, and abdominal pain. jnmjournal.orgmedscape.com A key pathophysiological factor in many of these disorders, including IBS-C and colonic inertia, is a dysregulation of the enteric nervous system, which orchestrates peristalsis. medscape.com This can manifest as delayed passage of stool through the colon, a condition that targeted prokinetic therapies aim to address. jnmjournal.orgmedscape.com

The rationale for the development of this compound is directly informed by these pathophysiological mechanisms. Research has established that the serotonergic system is a primary regulator of colonic motility. Deficiencies or dysfunctions in 5-HT signaling can contribute to the slow transit time seen in constipation-predominant disorders. Therefore, targeting the 5-HT4 receptor presents a logical strategy to counteract this underlying issue.

This compound, as a selective 5-HT4 receptor partial agonist, was specifically designed to address this deficit. nih.govresearchgate.net Pre-clinical studies in animal models confirmed that this compound enhanced gastrointestinal motility and colonic transit. researchgate.net Subsequent clinical trials in patients with IBS-C have evaluated its ability to increase the frequency of spontaneous bowel movements, directly tackling the primary symptom of the disorder. nih.govelsevierpure.com By stimulating a key receptor involved in the initiation of the peristaltic reflex, this compound research aims to provide a targeted therapy that corrects a specific element of the complex pathophysiology of motility dysregulation. nih.govmedscape.com

Research Findings on this compound

Research Methodologies and Design Considerations for Minesapride Studies

Design of Controlled Experimental Studies for Minesapride Evaluation

The clinical evaluation of this compound has been centered on robust, controlled experimental study designs to assess its efficacy, primarily in patients with irritable bowel syndrome with constipation (IBS-C). These studies are typically structured as multicentre, placebo-controlled, randomized, double-blind, parallel-group trials. nih.gov This design is a gold standard in clinical research, intended to minimize bias and produce reliable data.

A typical late-phase 2 study design for this compound involved several distinct periods nih.gov:

Placebo Run-in Period: A two-week period where all participants received a single-blind placebo. This helps to establish a baseline for symptoms and identify placebo responders, who may be excluded from the treatment phase.

Treatment Period: A 12-week period where patients were randomized to receive either different doses of this compound or a placebo. nih.govresearchgate.net The double-blind nature ensures that neither the patients nor the investigators know who is receiving the active drug or the placebo, preventing bias in reporting and assessment.

Follow-up Period: A four-week period after treatment cessation to monitor for any lasting effects or withdrawal symptoms. nih.gov

Another critical study design employed was the "thorough QT/QTc study." This was a randomized, placebo-controlled, 4-arm, 4-period crossover study designed specifically to investigate the compound's effect on cardiac repolarization. nih.gov This design is crucial for 5-HT4 agonists because a previous drug in this class, cisapride (B12094), was withdrawn from the market due to associations with cardiac arrhythmia. nih.gov In this crossover design, each subject serves as their own control, receiving single doses of this compound, placebo, and a positive control (moxifloxacin) in different periods. nih.gov

The primary endpoints in these trials are carefully selected to meet regulatory standards, such as those set by the Food and Drug Administration (FDA). A common primary endpoint is the FDA composite endpoint for IBS-C, which defines a responder as a patient who achieves both a significant increase in complete spontaneous bowel movements (CSBMs) and a significant reduction in abdominal pain for a specified number of weeks during the treatment period. nih.govresearchgate.net

Table 1: Overview of this compound Clinical Trial Designs
Study TypeDesignComparison GroupsKey EndpointSource
Phase 2 EfficacyMulticentre, randomised, double-blind, placebo-controlled, parallel-groupPlacebo vs. This compound (multiple dose levels, e.g., 10, 20, 40 mg)FDA composite endpoint (improvement in CSBMs and abdominal pain) nih.govresearchgate.net
Phase 2 Dose-FindingDouble-blind, placebo-controlledPlacebo vs. This compound (1, 4, 12, 40 mg)Change from baseline in weekly frequency of CSBMs nih.govresearchgate.net
Cardiac SafetyRandomised, placebo-controlled, positive-controlled, 4-period crossoverThis compound (therapeutic and supratherapeutic doses) vs. Placebo and Moxifloxacin (positive control)Change in QT/QTc interval nih.gov

Application of In Silico Modeling and Computational Chemistry in this compound Research

While specific publications detailing the in silico modeling of this compound are not publicly available, the application of computational chemistry is a standard and integral part of modern drug discovery for a compound of this nature. pharmaceuticsconference.comarriveguidelines.org These methods are used to accelerate the discovery and optimization stages of drug development. enamine.net

For a selective 5-HT4 receptor agonist like this compound, in silico techniques would likely have been employed in several key areas:

Target-Based Drug Design: Computational methods are used to model the three-dimensional structure of the 5-HT4 receptor. Molecular docking simulations would then be used to predict how potential molecules, like this compound precursors, bind to the receptor's active site. pharmaceuticsconference.compharmaexcipients.com This allows chemists to design compounds with high affinity and selectivity for the target receptor over others (e.g., hERG channels), a key feature reported for this compound. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. pharmaexcipients.comamazon.com In this compound's development, QSAR could have been used to refine its molecular structure to optimize agonist activity and other desirable properties while minimizing potential off-target effects.

ADME/Tox Prediction: In silico models are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as the potential toxicity, of a drug candidate early in the process. pharmaceuticsconference.comenamine.net This helps to filter out compounds that are likely to fail later in development due to poor pharmacokinetic profiles or toxicity concerns.

These computational approaches enable the rational design of molecules, saving significant time and resources by prioritizing the synthesis and testing of the most promising candidates. pharmaceuticsconference.com

Advanced In Vitro Models in this compound Research (e.g., organ-on-a-chip, cell-based assays)

The preclinical assessment of this compound has utilized specific in vitro models to investigate its biological activity and safety profile.

Cell-Based Assays: Standard cell-based assays were crucial in characterizing this compound's pharmacological profile. Studies confirmed that this compound has a high affinity for the 5-HT4 receptor but, importantly, showed no significant affinity for the human Ether-a-go-go-Related Gene (hERG) cardiac potassium channels in vitro. researchgate.net This lack of hERG affinity is a critical safety feature, distinguishing it from earlier 5-HT4 agonists like cisapride. nih.gov

Metabolite Profiling: To understand its metabolic fate, this compound was investigated in an in vitro study using cryopreserved human hepatocytes. researchgate.net This model allows researchers to identify the metabolites produced by liver enzymes. The study concluded that there were no human-specific metabolites, and no major metabolites were found, providing important data for predicting the drug's behavior in humans. researchgate.net

While not specifically reported in the available literature for this compound, the use of more advanced in vitro models like organ-on-a-chip technology represents the next frontier for preclinical drug evaluation. xiahepublishing.comnih.gov An organ-on-a-chip is a microfluidic device that contains living cells in a continuously perfused, micro-engineered environment that mimics the architecture and function of a human organ. nih.govthno.org For a prokinetic agent like this compound, a "gut-on-a-chip" model could offer significant advantages by:

Simulating the physiological environment of the human intestine.

Allowing for the co-culture of different cell types, such as epithelial and neuronal cells, to study complex interactions.

Providing a more accurate prediction of drug absorption, metabolism, and local efficacy than traditional cell cultures. microfluidics-innovation-center.comeuropa.eu

Methodological Aspects of Assessing this compound's Influence on Specific Physiological Markers

The assessment of this compound's prokinetic effects involves measuring specific physiological markers in both non-human and human models.

Non-Human Models: Preclinical studies reported that this compound enhances lower gastrointestinal propulsion in dogs, pigs, and mice. researchgate.net While the specific methodologies for these this compound studies are not detailed in the available literature, standard methods for assessing gastrointestinal transit in animal models are well-established. nih.gov These often include:

Marker Transit Studies: A non-absorbable colored or radioactive marker is administered orally, and the time to its excretion or its distribution along the gastrointestinal tract at a specific time point is measured.

Loperamide-Induced Constipation: Rodent models of constipation are often created by administering loperamide (B1203769), an opioid receptor agonist that inhibits intestinal motility. koreamed.org The efficacy of a prokinetic agent is then measured by its ability to reverse the effects of loperamide on stool frequency and consistency. koreamed.org

Wireless Motility Capsules: Miniaturized capsules that measure pH, temperature, and pressure can be used in larger animals, like dogs, to track transit times through different segments of the GI tract. bham.ac.uk

Human Clinical Trials: In human studies, the influence of this compound on physiological markers is assessed primarily through patient-reported outcomes, which are recorded in daily electronic diaries. The key markers include:

Frequency of Spontaneous Bowel Movements (SBMs): The total number of bowel movements experienced per week. nih.gov

Frequency of Complete Spontaneous Bowel Movements (CSBMs): This is a more specific measure, defined as an SBM that is associated with a sensation of complete evacuation. nih.govresearchgate.net The change from baseline in the weekly frequency of CSBMs is a common primary or secondary endpoint in clinical trials for IBS-C. nih.govresearchgate.net

Table 2: Research Findings on Bowel Movement Frequency in a Phase 2 Study
Treatment GroupChange from Baseline in SBMs at Week 12 (LS Mean ± SE)Source
Placebo0.84 ± 0.20 nih.gov
This compound 10 mg1.33 ± 0.19 nih.gov
This compound 20 mg1.45 ± 0.19 nih.gov
This compound 40 mg1.89 ± 0.20 nih.gov

SBM = Spontaneous Bowel Movement; LS Mean = Least Squares Mean; SE = Standard Error.

Systematic Review and Meta-Analytic Approaches to Synthesize this compound Research

Systematic reviews and meta-analyses are critical for synthesizing evidence from multiple studies to provide a more comprehensive understanding of a drug's efficacy and place in therapy. Although this compound is not a widely licensed therapy, it has been included in the discussion of broader meta-analytic research on IBS-C treatments.

One systematic review and network meta-analysis of licensed therapies for IBS-C noted that the beneficial effects of the 5-HT4 agonist tegaserod (B130379) suggest that the continued development and testing of other drugs in this class, specifically mentioning this compound and prucalopride, may be worthwhile. whiterose.ac.uk This places the research into this compound within the larger context of therapeutic strategies for IBS-C.

Future Directions and Emerging Research Avenues for Minesapride

Exploration of Novel Therapeutic Applications for Minesapride Beyond Current Focus

While this compound's efficacy in IBS-C is under evaluation, the distribution and function of 5-HT4 receptors throughout the body suggest a broader therapeutic potential. nih.govnih.gov Preclinical studies on other 5-HT4 receptor agonists have indicated promising avenues that could be explored for this compound.

One significant area of interest is the central nervous system (CNS). Animal studies have suggested that activation of 5-HT4 receptors could hold promise for treating depression and cognitive impairment. nih.gov The antidepressant effects of some 5-HT4 receptor agonists in animal models have shown a more rapid onset than traditional selective serotonin (B10506) reuptake inhibitors (SSRIs). nih.gov This raises the possibility of investigating this compound, with its high selectivity, as a potential treatment for depressive disorders, either as a standalone therapy or as an adjunct to existing treatments to expedite the therapeutic response. nih.gov

Furthermore, the pro-cognitive effects observed with 5-HT4 receptor activation in tasks of learning and memory open up possibilities for exploring this compound's utility in cognitive disorders. nih.gov Conditions such as Alzheimer's disease and age-related cognitive decline, where cholinergic and serotonergic pathways are implicated, could be potential areas for future preclinical and clinical investigation of this compound.

Beyond the CNS, the prokinetic nature of 5-HT4 receptor agonists could be leveraged for other GI motility disorders beyond IBS-C. nih.gov Conditions such as gastroparesis and functional dyspepsia, which are characterized by delayed gastric emptying and impaired upper GI motility, represent logical next steps for clinical evaluation of this compound. nih.govfrontiersin.org The development of highly selective agonists like this compound, with favorable cardiac safety profiles compared to older agents, makes these explorations more feasible. nih.gov

Investigation of this compound in Combination with Other Pharmacological Agents in Preclinical Models

The potential for synergistic effects through combination therapy is a burgeoning area of pharmacological research. For this compound, preclinical studies combining it with other agents could unlock enhanced therapeutic efficacy or address different facets of complex disorders like IBS.

In the context of IBS, a multi-faceted approach is often necessary to manage the range of symptoms, which include not only constipation but also visceral hypersensitivity and abdominal pain. nih.gov Preclinical models could explore the combination of this compound with agents that target visceral pain, such as visceral analgesics or neuromodulators. By combining a prokinetic agent with a pain-reducing agent, it may be possible to achieve a more comprehensive symptom control for patients.

Furthermore, given the emerging role of the gut-brain axis in functional GI disorders, combination therapies that target both central and peripheral mechanisms are a compelling avenue. frontiersin.org Preclinical studies could investigate the co-administration of this compound with anxiolytics or antidepressants to assess potential synergistic effects on both GI motility and the psychological comorbidities often associated with IBS.

Another area for preclinical investigation is the combination of this compound with agents that modulate the gut microbiome, such as probiotics or prebiotics. As the microbiome is known to influence gut motility and sensitivity, a combination approach could lead to more profound and sustained therapeutic benefits.

Advanced Translational Research Methodologies for this compound Development

To bridge the gap between preclinical findings and clinical efficacy, advanced translational research methodologies will be crucial in the future development of this compound. These methods can provide a more nuanced understanding of the drug's effects in humans and help to identify patient populations most likely to respond to treatment.

One key area is the use of sophisticated animal models that more accurately mimic the pathophysiology of human functional GI disorders. nih.gov These models can incorporate elements of stress, immune activation, and microbial dysbiosis to better reflect the complexity of conditions like IBS. nih.gov Utilizing such models in preclinical studies of this compound can provide more predictive data on its efficacy and mechanism of action.

In the clinical setting, the application of advanced imaging techniques to assess GI motility can provide objective, quantifiable endpoints. Methods such as magnetic resonance imaging (MRI) for detailed visualization of gut motility and scintigraphy for tracking transit times can offer a more precise evaluation of this compound's prokinetic effects than subjective symptom reporting alone. elsevierpure.com

Furthermore, the development and validation of biomarkers are essential for personalized medicine. Translational studies should focus on identifying biomarkers—which could be genetic, proteomic, or metabolomic—that predict a patient's response to this compound. nih.gov This would allow for the selection of patients who are most likely to benefit from the therapy, thereby improving clinical trial outcomes and, ultimately, patient care.

Uncovering Additional Molecular Targets or Mechanisms Influenced by this compound

While this compound is known for its high selectivity for the 5-HT4 receptor, it is conceivable that it may have other, yet undiscovered, molecular targets or downstream signaling effects. Future research should aim to elucidate these potential off-target interactions and secondary mechanisms.

Moreover, a deeper investigation into the intracellular signaling pathways activated by this compound downstream of the 5-HT4 receptor is warranted. While activation of adenylyl cyclase and increased cyclic AMP (cAMP) is the canonical pathway, 5-HT4 receptors can also couple to other signaling cascades. nih.gov Understanding the full spectrum of these signaling events in different cell types (e.g., enteric neurons, smooth muscle cells, and intestinal epithelial cells) will provide a more complete picture of its mechanism of action. nih.govnih.gov Research into potential receptor desensitization and internalization patterns following prolonged exposure to this compound would also be valuable for understanding long-term efficacy.

Application of Multi-omics Technologies to Elucidate this compound's Systemic Effects (e.g., metabolomics, microbiome interactions)

The systemic effects of a drug are often more complex than its interaction with a single target. The application of multi-omics technologies offers a powerful, unbiased approach to understanding the global impact of this compound on the biological system. These technologies can provide insights into its effects on the metabolome and its interaction with the gut microbiome.

Metabolomics , the large-scale study of small molecules, can be used to identify changes in the metabolic profile of a patient in response to this compound treatment. researchgate.net This could reveal novel biomarkers of drug efficacy and provide insights into the downstream biochemical pathways affected by 5-HT4 receptor activation. For instance, alterations in bile acid metabolism or short-chain fatty acid production, both of which are influenced by gut motility and the microbiome, could be monitored. youtube.com

The interaction between this compound and the gut microbiome is another critical area for investigation. Gut microbes can influence, and be influenced by, drugs. nih.gov Research could explore whether the gut microbiome metabolizes this compound, potentially affecting its bioavailability and efficacy. Conversely, by altering gut motility, this compound could induce shifts in the composition and function of the gut microbiome. nih.gov Longitudinal studies that combine 16S rRNA sequencing or shotgun metagenomics with metabolomics in patients treated with this compound could reveal intricate drug-microbe-host interactions. youtube.comnih.gov

Integrative multi-omics approaches, combining genomics, transcriptomics, proteomics, and metabolomics, will be instrumental in building a comprehensive, systems-level understanding of this compound's effects. nih.govelsevierpure.com This knowledge will be invaluable for optimizing its therapeutic use, identifying new applications, and developing personalized treatment strategies for patients with functional gastrointestinal disorders and potentially other conditions.

Research Findings on 5-HT4 Receptor Agonists

AgonistKey Preclinical/Clinical FindingPotential Implication for this compound
General 5-HT4 Agonists Exhibit rapid antidepressant effects in animal models. nih.govExploration of this compound for depressive disorders.
General 5-HT4 Agonists Show pro-cognitive effects in learning and memory tasks. nih.govInvestigation of this compound for cognitive disorders.
Prucalopride Highly selective for 5-HT4 receptors with a good cardiac safety profile. nih.govSupports the potential for a favorable safety profile for the highly selective this compound.
Velusetrag Accelerates colonic transit in patients with chronic constipation. nih.govReinforces the therapeutic rationale for this compound in constipation-predominant conditions.
ATI-7505 Accelerates overall colonic transit and tends to accelerate gastric emptying. elsevierpure.comSuggests potential for this compound in treating gastroparesis and other upper GI motility disorders.

Q & A

Q. What in vitro and in vivo models are recommended for initial efficacy testing of Minesapride?

To evaluate this compound’s efficacy, select models aligned with its hypothesized therapeutic targets. For in vitro studies, use cell lines expressing relevant receptors or pathways (e.g., gastrointestinal motility assays for prokinetic agents). For in vivo testing, prioritize established rodent models (e.g., delayed gastric emptying models). Ensure protocols include controls for baseline variability and use standardized metrics (e.g., motility indices, biomarker quantification). Validate findings across multiple models to confirm biological relevance .

Q. How should researchers design dose-response studies for this compound in preclinical trials?

Adopt a log-linear dose range to capture threshold, efficacy, and toxicity phases. Use at least five dose levels with adequate sample sizes (n ≥ 6 per group). Include positive and negative controls, and apply non-linear regression analysis (e.g., sigmoidal Emax models) to estimate EC50/ED50 values. Account for interspecies pharmacokinetic differences when extrapolating to human equivalents .

Q. What standardized protocols exist for assessing this compound’s pharmacokinetic properties?

Follow OECD or FDA guidelines for absorption, distribution, metabolism, and excretion (ADME) studies. Use LC-MS/MS for plasma concentration profiling, and calculate key parameters (Cmax, Tmax, AUC, t½) via non-compartmental analysis. Include tissue distribution assays (e.g., radiolabeled tracing) and in vitro metabolic stability tests (e.g., liver microsomes) to identify major metabolites .

Advanced Research Questions

Q. How can contradictory findings about this compound’s mechanism of action be resolved?

Conduct a systematic review to identify methodological disparities (e.g., dosing regimens, model specificity). Validate hypotheses using orthogonal assays (e.g., CRISPR knockouts, selective inhibitors). Employ meta-analysis to quantify effect sizes across studies, adjusting for publication bias. Reconcile discrepancies by testing unified hypotheses in standardized models .

Q. What computational strategies elucidate this compound’s molecular interactions with off-target receptors?

Use molecular docking (e.g., AutoDock Vina) to screen against structural databases (PDB, ChEMBL). Validate predictions via molecular dynamics simulations (e.g., GROMACS) to assess binding stability. Pair with functional assays (e.g., calcium flux in heterologous systems) to confirm off-target activity. Cross-reference with pharmacovigilance databases for clinical correlations .

Q. How can multi-omics approaches profile this compound’s long-term metabolic effects?

Integrate transcriptomics (RNA-seq), proteomics (LC-MS), and metabolomics (NMR) data from chronic exposure models. Apply pathway enrichment analysis (e.g., KEGG, Reactome) to identify perturbed networks. Validate key pathways (e.g., mitochondrial dysfunction) using CRISPR-interference or pharmacological inhibitors. Use longitudinal data to distinguish adaptive vs. pathological responses .

Q. What methodologies optimize this compound’s formulation for enhanced bioavailability?

Test nanoemulsions, liposomes, or solid dispersions using quality-by-design (QbD) principles. Characterize formulations via DSC, XRD, and dissolution profiling. Compare bioavailability in fasted vs. fed animal models. Apply physiologically based pharmacokinetic (PBPK) modeling to predict human outcomes .

Methodological Considerations

  • Reproducibility : Document synthesis protocols (e.g., solvent purity, reaction conditions) and characterize compounds via NMR, HPLC, and elemental analysis. Share raw data and code in repositories like Zenodo .
  • Data Contradictions : Perform sensitivity analyses to assess robustness. Use Bayesian frameworks to quantify uncertainty in conflicting results .
  • Ethical Compliance : For human trials, align participant selection with ICH-GCP guidelines. Justify inclusion/exclusion criteria and obtain informed consent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Minesapride
Reactant of Route 2
Minesapride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.